10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Overview
Description
“10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester” is a chemical compound that is likely related to undecylenic acid (10-undecenoic acid), which is a monounsaturated fatty acid . Undecylenic acid is known for its fungicidal effect and is used in medicine as an antimycotic .
Synthesis Analysis
A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized in a study . The process involved treating 10-Undecenoic acid with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles .Scientific Research Applications
Hydrogenation and Polymerization
10-Undecenoic acid and its derivatives, including 2-hydroxy-1-(hydroxymethyl)ethyl ester, have been explored in hydrogenation processes and polymer synthesis. Studies have shown that methyl esters of 10-undecenoic acid can be hydrogenated using hydroxylamine-ethyl acetate reagent, preserving the position and configuration of double bonds, indicating potential in creating specific polymer structures without altering the original unsaturated sites (Gangadhar et al., 1989). Furthermore, 10-undecenoic acid has been used to synthesize high molecular polymers through esterification with 2,5-dimethylphenol, leading to the development of polymeric esters that can be hydrolyzed to acids and converted to polyethylene-based polymeric imidazolids (Deák et al., 2001).
Functional Polymers and UV Stabilizers
The esterification of 10-undecenoic acid with phenolic ultraviolet stabilizers has been researched to produce polymerizable ultraviolet absorbers. These absorbers, characterized by their ability to maintain stability under UV light, indicate the potential of 10-undecenoic acid derivatives in enhancing the durability of materials exposed to sunlight (Li & Vogl, 1984).
Antioxidant Properties in Lubricants
Derivatives of 10-undecenoic acid, particularly alkyl 11-anilino-10-hydroxy undecanoates, have been synthesized and evaluated for their antioxidant activity in lubricants. These derivatives have shown promising results in stabilizing lubricant base stocks, suggesting their utility in improving the longevity and performance of lubricants (Geethanjali et al., 2013).
Copolymerization with α-Olefins
Research has also explored the copolymerization of 10-undecenoic acid esters with α-olefins, such as 1-dodecene and ethylene, using coordination initiation systems. This process yields copolymers incorporating significant percentages of the 10-undecenoate feed, indicating the versatility of 10-undecenoic acid derivatives in creating a range of polymeric materials with diverse properties (Purgett & Vogl, 1989).
Surface Activity and Emulsification
The surface activity and emulsification properties of new polyethyleneglycol-based nonionic surfactants derived from 10-undecenoic acid chloride have been studied, revealing that these new surfactants exhibit interesting surface properties compared to commercial counterparts. This suggests potential applications in enhancing the performance of surfactants in various industrial processes (Sela et al., 1993).
properties
IUPAC Name |
1,3-dihydroxypropan-2-yl undec-10-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-13(11-15)12-16/h2,13,15-16H,1,3-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKEANHFZHYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431877 | |
Record name | 10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142564-41-8 | |
Record name | Glyceryl 2-undecylenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142564418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 2-UNDECYLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080YJC95AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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